molecular formula C15H17N3 B11740976 Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- CAS No. 1440526-60-2

Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-

Cat. No.: B11740976
CAS No.: 1440526-60-2
M. Wt: 239.32 g/mol
InChI Key: KJKNKRCXLCLOSQ-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a fused pyridine and pyrimidine ring system, with additional substituents that contribute to its unique chemical properties.

Biological Activity

Pyrido[4,3-d]pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of the specific compound Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)- , highlighting its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrido[4,3-d]pyrimidine compounds typically involves multi-step organic reactions, leveraging various precursors to construct the pyrimidine ring. The compound in focus is characterized by a tetrahydro configuration and a phenylmethyl substitution at the sixth position. This unique structure is believed to enhance its interaction with biological targets.

Anticancer Activity

Pyrido[4,3-d]pyrimidines exhibit significant anticancer properties through various mechanisms:

  • Kinase Inhibition : Many derivatives act as inhibitors of key kinases involved in cancer signaling pathways. For instance, studies have shown that certain pyrido[4,3-d]pyrimidines can inhibit dihydrofolate reductase (DHFR) and various tyrosine kinases such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors .
  • Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have demonstrated potent cytotoxic effects. For example, one derivative exhibited an IC50 value of 11.4 nM against PIM-1 kinase with a significant apoptosis induction in MCF-7 cells .
CompoundTargetIC50 (nM)Apoptosis Induction (%)
Pyrido[4,3-d]pyrimidine Derivative 1PIM-1 Kinase11.458.29
Pyrido[4,3-d]pyrimidine Derivative 2DHFR16.7-

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Research indicates that pyrido[4,3-d]pyrimidines can inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrido[4,3-d]pyrimidines is crucial for optimizing their biological activity:

  • Substituent Effects : The presence of different substituents at the 6-position significantly affects the potency and selectivity of these compounds. For instance, phenylmethyl substitutions have been associated with enhanced binding affinity to target proteins .
  • Hybrid Structures : Compounds that incorporate additional functional groups or hybrid structures often show improved activity profiles compared to their simpler counterparts. This has been observed in studies where modifications led to increased cytotoxicity against resistant cancer cell lines .

Case Studies

  • Inhibition of EGFR Mutants : A series of pyrido[4,3-d]pyrimidines were evaluated for their ability to inhibit EGFR L858R/T790M mutants. The results indicated that while some compounds showed less than 36% inhibition at 0.1 μM concentration, others demonstrated promising activity suggesting potential for further development .
  • Anti-inflammatory Properties : Some derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Properties

IUPAC Name

6-benzyl-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-12-16-9-14-11-18(8-7-15(14)17-12)10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKNKRCXLCLOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CN(CCC2=N1)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153926
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440526-60-2
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440526-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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